Methyl2,2-dimorpholinoacetate
Description
Theoretical Frameworks for the Investigation of Complex Amine-Functionalized Esters
The study of complex amine-functionalized esters like Methyl 2,2-dimorpholinoacetate necessitates the application of sophisticated theoretical frameworks to predict their structure, reactivity, and potential utility. Density Functional Theory (DFT) has proven to be a powerful tool for modeling the intricate electronic and steric interactions within such molecules. arxiv.org These computational methods allow for the elucidation of molecular orbital energies, charge distribution, and the prediction of spectroscopic properties, offering insights that can guide synthetic efforts and rationalize experimental observations.
Furthermore, the principles of physical organic chemistry, including the study of stereoelectronic effects and reaction mechanisms, are crucial for understanding the behavior of these compounds. For instance, the anomeric effect, often observed in systems containing adjacent heteroatoms, could play a significant role in dictating the conformational preferences of the dimorpholinoacetal moiety. The investigation of reaction kinetics and solvent effects can further illuminate the pathways of potential transformations. researchgate.net
Positioning Methyl 2,2-dimorpholinoacetate within Contemporary Organic Synthesis Landscapes
While specific synthetic applications of Methyl 2,2-dimorpholinoacetate are not yet documented in mainstream chemical literature, its structural motifs suggest a potential role as a versatile building block in organic synthesis. The presence of two nucleophilic morpholine (B109124) units and an electrophilic ester group within the same molecule opens avenues for a variety of chemical transformations.
The field of late-stage functionalization, a strategy that introduces chemical modifications to complex molecules in the final steps of a synthetic sequence, could potentially leverage compounds like Methyl 2,2-dimorpholinoacetate. nih.gov Its unique substitution pattern could be exploited to introduce diverse functionalities, contributing to the rapid generation of compound libraries for screening purposes. Moreover, the inherent reactivity of the gem-diaminal linkage could be harnessed in novel synthetic methodologies.
Comparative Analysis with Structurally Related Chemical Classes
To fully appreciate the potential of Methyl 2,2-dimorpholinoacetate, it is instructive to compare it with structurally related chemical classes that have established roles in synthetic and medicinal chemistry.
Morpholine-Derived Scaffolds in Synthetic Chemistry
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of bioactive molecules and approved drugs. nih.govsci-hub.sedntb.gov.ua Its presence often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. sci-hub.se The morpholine moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the binding affinity of a molecule to its biological target. sci-hub.selifechemicals.com The synthesis of morpholine-containing compounds is a well-developed area of research, with numerous methods available for their construction and functionalization. nih.govdntb.gov.ua
Table 1: Prominent Morpholine-Containing Bioactive Molecules
| Compound Name | Therapeutic Area | Reference |
|---|---|---|
| Phendimetrazine | Appetite Suppressant | lifechemicals.com |
The incorporation of two morpholine units in Methyl 2,2-dimorpholinoacetate suggests that this compound could serve as a precursor to molecules with enhanced pharmacokinetic profiles and biological activity.
Gem-Disubstituted Esters and Their Synthetic Utility
Gem-disubstituted esters, characterized by the presence of two substituents on the α-carbon of an ester, are valuable intermediates in organic synthesis. The gem-disubstituent effect can influence the conformational preferences of a molecule, often favoring "coiled" conformations that can facilitate cyclization reactions. scispace.comucla.edu This principle has been widely applied in the synthesis of cyclic and polycyclic natural products.
The synthesis of gem-disubstituted esters can be achieved through various methods, including sequential alkylation and palladium-catalyzed cross-coupling reactions. scispace.comacs.org These compounds can be further transformed into a wide array of other functional groups, highlighting their synthetic versatility. acs.org The gem-dimorpholino substitution in Methyl 2,2-dimorpholinoacetate places it within this important class of compounds, suggesting its potential utility in constructing sterically congested and structurally complex molecules.
Acetate (B1210297) Esters Bearing Nitrogenous Substituents
Acetate esters bearing nitrogenous substituents are a broad class of compounds with diverse applications. The nitrogen atom can be part of an amino group, an amide, or a heterocyclic ring. These nitrogenous groups can significantly influence the chemical and physical properties of the ester, including its reactivity, basicity, and potential for biological activity.
The synthesis of these compounds can be achieved through various routes, such as the N-alkylation of amino acids or esters, and the direct amidation of ester derivatives. researchgate.netmdpi.com Many of these compounds have found applications in medicinal chemistry and materials science. For example, α-amino esters are fundamental building blocks for peptides and peptidomimetics. beilstein-journals.org Methyl 2,2-dimorpholinoacetate, as a specific example of this class, combines the features of an acetate ester with the unique properties of the morpholine heterocycle.
Table 2: Chemical Data for Methyl 2,2-dimorpholinoacetate
| Property | Value | Source |
|---|
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
methyl 2,2-dimorpholin-4-ylacetate |
InChI |
InChI=1S/C11H20N2O4/c1-15-11(14)10(12-2-6-16-7-3-12)13-4-8-17-9-5-13/h10H,2-9H2,1H3 |
InChI Key |
OBALBBZMOPSPAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(N1CCOCC1)N2CCOCC2 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2,2 Dimorpholinoacetate and Analogous Compounds
Convergent and Divergent Synthetic Strategies towards Methyl 2,2-dimorpholinoacetate
Direct Esterification Approaches to Methyl 2,2-dimorpholinoacetate
Direct esterification of the corresponding carboxylic acid, 2,2-dimorpholinoacetic acid, with methanol (B129727) presents a straightforward route to methyl 2,2-dimorpholinoacetate. The Fischer esterification, a classic acid-catalyzed reaction, is a common method for this transformation. rsc.orglibretexts.org In this equilibrium-controlled process, a carboxylic acid is treated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. vedantu.com To drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. libretexts.org
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. vedantu.com The rate of esterification can be influenced by steric hindrance around the carboxylic acid and alcohol. vedantu.com For the synthesis of methyl 2,2-dimorpholinoacetate, 2,2-dimorpholinoacetic acid would be refluxed with an excess of methanol and a catalytic amount of a strong acid.
Alternative reagents can also facilitate direct esterification. For instance, thionyl chloride (SOCl₂) can be used to convert a carboxylic acid to an ester in the presence of an alcohol like methanol. commonorganicchemistry.com
Table 1: Comparison of Direct Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Carboxylic acid, excess alcohol, strong acid catalyst | Reflux | Readily available reagents | Equilibrium reaction, may require removal of water |
| Thionyl Chloride | Carboxylic acid, thionyl chloride, alcohol | Varies | High yielding | Thionyl chloride is corrosive and moisture-sensitive |
Nucleophilic Addition-Elimination Pathways for Carbon-Nitrogen Bond Formation
A prominent pathway for the synthesis of methyl 2,2-dimorpholinoacetate involves the nucleophilic substitution of a dihaloacetic acid derivative with morpholine (B109124). Specifically, the reaction of methyl dichloroacetate (B87207) with morpholine provides a direct route to the target compound. rsc.org This reaction proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.ukchemistrysteps.com
In this process, the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbon atom of the methyl dichloroacetate. This is followed by the elimination of a chloride ion. The reaction is repeated with a second equivalent of morpholine to replace the second chlorine atom, yielding methyl 2,2-dimorpholinoacetate. The reaction of methyl dichloroacetate with secondary amines can occur under mild conditions. rsc.org
The hydrochloric acid generated is typically neutralized by an excess of the amine or an added base. This method is advantageous as it builds the key carbon-nitrogen bonds directly.
Condensation Reactions Involving Dimorpholino Precursors
Condensation reactions provide another avenue for the synthesis of compounds containing the dimorpholinoacetal moiety. While specific examples for the direct synthesis of methyl 2,2-dimorpholinoacetate via this route are not prevalent in the reviewed literature, analogous reactions with other dimorpholino precursors suggest its feasibility. For instance, the production of 2,2'-dimorpholinodiethylether can be achieved by reacting diethylene glycol with ammonia (B1221849) in the presence of a hydrogenation catalyst. google.com This demonstrates the formation of carbon-nitrogen bonds through a reductive amination process.
A hypothetical condensation approach to methyl 2,2-dimorpholinoacetate could involve the reaction of a suitable three-carbon precursor bearing an ester group with morpholine.
Development of Novel Synthetic Routes for Methyl 2,2-dimorpholinoacetate
The development of novel synthetic routes is driven by the need for greater efficiency, improved atom economy, and the use of more environmentally friendly conditions.
Catalytic Systems for Enhanced Atom Economy in Methyl 2,2-dimorpholinoacetate Synthesis
Catalytic methods are highly desirable for the synthesis of α-amino and α,α-diamino esters as they can offer high efficiency and selectivity while minimizing waste. Copper-catalyzed reactions, for example, have been employed in the synthesis of α,β-differentiated diamino esters from cinnamate (B1238496) esters. beilstein-journals.org Similarly, copper(II) triflate in conjunction with a chiral diamine ligand has been used for the Mannich-type reaction of N-acylimino esters with silyl (B83357) enol ethers to produce α-amino acid derivatives with high diastereo- and enantioselectivities. organic-chemistry.org
For the synthesis of methyl 2,2-dimorpholinoacetate, a catalytic approach could involve the direct α-amination of a suitable precursor. For instance, a direct α-amination of esters using catalytic copper(II) bromide has been reported to produce α-amino-substituted motifs. organic-chemistry.org The application of such a system to a monomorpholinoacetate precursor could provide a route to the target molecule. The development of catalytic systems for the direct double amination of an acetate (B1210297) precursor would represent a significant advancement in atom economy for the synthesis of methyl 2,2-dimorpholinoacetate.
Table 2: Potential Catalytic Approaches
| Catalytic System | Precursor Type | Potential Transformation |
| Copper(II) Bromide | Methyl 2-morpholinoacetate | α-amination to form the second C-N bond |
| Copper(II) Triflate/Chiral Ligand | Glyoxylate (B1226380) derivative and morpholine | Asymmetric diamination |
Environmentally Benign Synthetic Protocols (e.g., Solvent-Free, Biocatalytic)
The principles of green chemistry encourage the use of environmentally benign solvents, renewable feedstocks, and catalytic methods to reduce the environmental impact of chemical synthesis. arxiv.orgnih.govmdpi.comresearchgate.netdergipark.org.tr
Biocatalysis offers a promising green alternative for the synthesis of morpholine derivatives and esters. Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity. mdpi.comnih.govresearchgate.net For instance, lipases are widely used for the synthesis of esters via transesterification. mdpi.com A potential biocatalytic route to methyl 2,2-dimorpholinoacetate could involve the lipase-catalyzed transesterification of ethyl 2,2-dimorpholinoacetate with methanol. Lipases from various sources, such as Candida antarctica lipase (B570770) B (CaL-B), have shown good catalytic activity in related transformations. nih.gov
Another biocatalytic approach could utilize alcohol oxidases for the synthesis of precursors. For example, aryl alcohol oxidases have been used for the oxidation of alcohols to aldehydes. beilstein-journals.org While not directly applicable to the final product, such enzymes could be employed in the synthesis of key intermediates under green conditions.
Solvent-free or green solvent systems are also a key aspect of environmentally benign protocols. The use of continuous flow processes and microreactor systems can enhance reaction efficiency and control, potentially reducing the need for large volumes of conventional organic solvents. smolecule.com
Synthesis of Key Intermediates and Precursors for Methyl 2,2-dimorpholinoacetate
The synthesis of methyl 2,2-dimorpholinoacetate involves a multi-step process that hinges on the initial formation of a key intermediate, the morpholine-substituted acetic acid moiety, followed by the elaboration of the methyl ester. This section details the synthetic strategies for these crucial precursors.
Preparation of the Morpholine-Substituted Acetic Acid Moiety
The core of methyl 2,2-dimorpholinoacetate is the 2,2-dimorpholinoacetic acid structure. The preparation of this intermediate is conceptually based on the nucleophilic substitution of a dihalogenated acetic acid derivative with morpholine. This reaction is analogous to the synthesis of other morpholine-substituted carboxylic acids. For instance, the reaction between morpholine and chloroacetic acid derivatives under basic conditions is a common method to form a morpholine-acetic acid structure .
A plausible and direct route to 2,2-dimorpholinoacetic acid involves the reaction of a dihaloacetic acid, such as dichloroacetic acid or its ester, with two equivalents of morpholine. The reaction mechanism proceeds via a nucleophilic attack by the nitrogen atom of the morpholine ring on the electrophilic carbon atom of the dihaloacetic acid derivative. This substitution reaction would likely require a base to neutralize the hydrohalic acid formed as a byproduct and to facilitate the reaction. The general scheme for this reaction is presented below.
Scheme 1: Proposed Synthesis of 2,2-dimorpholinoacetic acid
Dichloroacetic acid reacts with two equivalents of morpholine to yield 2,2-dimorpholinoacetic acid and hydrochloric acid.
The reaction conditions, such as solvent, temperature, and the choice of base, would be critical for optimizing the yield and minimizing side reactions. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) could be suitable for this type of nucleophilic substitution. The reaction might be heated to increase the rate of reaction, similar to other morpholine alkylation reactions nih.gov.
An alternative approach could involve a stepwise synthesis, where a monomorpholino-monohalo-acetic acid intermediate is first formed and then subsequently reacted with a second equivalent of morpholine. However, controlling the selectivity of such a reaction could be challenging.
While a specific documented synthesis for 2,2-dimorpholinoacetic acid is not prevalent in the reviewed literature, the synthesis of analogous mono-substituted morpholino acetic acid derivatives is well-established. For example, the synthesis of morpholin-N-ethyl acetate is achieved by reacting morpholine with ethyl chloroacetate (B1199739) in the presence of triethylamine (B128534) as a catalyst researchgate.net. This supports the feasibility of the proposed nucleophilic substitution pathway.
Table 1: Key Reactants for the Synthesis of Morpholine-Substituted Acetic Acid Moiety
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| Dichloroacetic acid | C₂H₂Cl₂O₂ | Starting material containing the acetic acid backbone |
| Morpholine | C₄H₉NO | Nucleophile providing the morpholine substituent |
| Triethylamine | C₆H₁₅N | Base to catalyze the reaction and neutralize acid byproduct |
Elaboration of Methyl Ester Precursors
Once the 2,2-dimorpholinoacetic acid intermediate is obtained, the final step is the esterification to yield methyl 2,2-dimorpholinoacetate. Esterification is a fundamental reaction in organic chemistry, and several methods can be employed to convert a carboxylic acid into its corresponding methyl ester libretexts.orgchemguide.co.ukolabs.edu.in. The choice of method often depends on the stability of the starting material and the desired yield.
Fischer-Speier Esterification: A classic and straightforward method is the Fischer-Speier esterification. This involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas chemguide.co.ukolabs.edu.in. The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester. The mechanism involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by a nucleophilic attack from the methanol.
Esterification using Activating Agents: For substrates that may be sensitive to strong acidic conditions, alternative methods using activating agents are available. One such method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) organic-chemistry.org. This method is known for its mild reaction conditions and high yields, even with sterically hindered substrates organic-chemistry.org.
Esterification with Methylating Agents: Another approach involves the use of specific methylating agents. For instance, trimethylchlorosilane (TMSCl) in methanol has been shown to be an efficient system for the preparation of methyl esters from various carboxylic acids, including amino acids mdpi.com. This method offers the advantages of mild reaction conditions and simple workup procedures mdpi.com. Other methylating agents like dimethyl carbonate can also be used under basic conditions organic-chemistry.org.
The selection of the most suitable esterification method for 2,2-dimorpholinoacetic acid would likely be determined through experimental optimization, taking into account the reactivity of the substrate and the desired purity of the final product, methyl 2,2-dimorpholinoacetate.
Table 2: Common Methods for Methyl Esterification
| Method | Reagents | Key Features |
|---|---|---|
| Fischer-Speier Esterification | Methanol, concentrated H₂SO₄ or HCl | Reversible reaction, requires excess alcohol, simple reagents chemguide.co.ukolabs.edu.in |
| Steglich Esterification | Methanol, DCC, DMAP | Mild conditions, high yields, suitable for sensitive substrates organic-chemistry.org |
| TMSCl/Methanol | Methanol, Trimethylchlorosilane | Efficient, mild conditions, simple workup mdpi.com |
| Using Dimethyl Carbonate | Dimethyl Carbonate, Base | Green methylating agent, high selectivity organic-chemistry.org |
Chemical Reactivity and Mechanistic Studies of Methyl 2,2 Dimorpholinoacetate
Reactivity at the Ester Functional Group of Methyl 2,2-dimorpholinoacetate
The ester functional group is a key site for chemical transformations of Methyl 2,2-dimorpholinoacetate. Its reactivity is centered on the electrophilic nature of the carbonyl carbon, which is a target for various nucleophiles.
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For Methyl 2,2-dimorpholinoacetate, this involves replacing the methyl group with a different alkyl or aryl group from another alcohol. The reaction is an equilibrium process and can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com
Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol molecule. masterorganicchemistry.combyjus.com In base-catalyzed transesterification, the alcohol is deprotonated by the base to form a more potent nucleophile, the alkoxide ion, which then attacks the carbonyl carbon. wikipedia.orgmasterorganicchemistry.combyjus.com The reaction proceeds through a tetrahedral intermediate in both cases. wikipedia.org
To shift the equilibrium towards the desired product, a large excess of the reactant alcohol is typically used, or the methanol (B129727) by-product is removed from the reaction mixture as it forms. wikipedia.orglibretexts.org
Table 1: Examples of Transesterification Reactions
| Reactant Alcohol | Catalyst | Product |
| Ethanol | H₂SO₄ (catalytic) | Ethyl 2,2-dimorpholinoacetate |
| Isopropanol | Sodium Isopropoxide | Isopropyl 2,2-dimorpholinoacetate |
| Benzyl (B1604629) alcohol | p-Toluenesulfonic acid | Benzyl 2,2-dimorpholinoacetate |
The ester group of Methyl 2,2-dimorpholinoacetate can undergo nucleophilic acyl substitution with amines to form amides, a reaction known as aminolysis. masterorganicchemistry.comchemistrysteps.com This reaction typically requires heating, as amines are less nucleophilic than alkoxides, and the methoxide (B1231860) ion is a relatively poor leaving group. chemistrysteps.com The reaction can be performed with ammonia (B1221849), primary amines, or secondary amines to yield primary, secondary, or tertiary amides, respectively. masterorganicchemistry.com
The mechanism involves the nucleophilic attack of the amine on the ester carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of a methoxide ion yields the amide product. chemistrysteps.com While direct amidation of esters is possible, it is often a slow process. rsc.orgresearchgate.net More reactive carboxylic acid derivatives, such as acyl chlorides, are generally preferred for more efficient amide synthesis. chemistrysteps.com
Other strong nucleophiles can also displace the methoxide group in similar nucleophilic acyl substitution reactions.
Table 2: Examples of Amidation Reactions
| Reactant Amine | Conditions | Product |
| Ammonia (NH₃) | Heat | 2,2-dimorpholinoacetamide |
| Benzylamine | Heat | N-benzyl-2,2-dimorpholinoacetamide |
| Piperidine | Heat, t-BuOK | 1-(2,2-dimorpholinoacetyl)piperidine |
The ester functional group can be reduced to a primary alcohol, 2,2-dimorpholinoethanol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. masterorganicchemistry.com
Lithium aluminum hydride (LiAlH₄) is a potent reagent commonly used for the reduction of esters to primary alcohols. masterorganicchemistry.comadichemistry.comcommonorganicchemistry.comlibretexts.org The reaction proceeds via the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. masterorganicchemistry.comadichemistry.com
Sodium borohydride (B1222165) (NaBH₄) is generally considered too mild to reduce esters under standard conditions. libretexts.orgias.ac.in However, its reactivity can be enhanced by using it in combination with certain additives like metal salts (e.g., CeCl₃, LiCl) or by conducting the reaction at higher temperatures in specific solvent systems, such as a mixture of THF and methanol. ias.ac.intandfonline.comtandfonline.comresearchgate.netreddit.com
Table 3: Examples of Ester Reduction Reactions
| Reducing Agent | Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 2,2-dimorpholinoethanol |
| Sodium Borohydride (NaBH₄) / CeCl₃ | Ethanol | 2,2-dimorpholinoethanol tandfonline.comtandfonline.com |
| Sodium Borohydride (NaBH₄) | THF / Methanol (reflux) | 2,2-dimorpholinoethanol ias.ac.inresearchgate.net |
Transformations Involving the Morpholine (B109124) Ring Systems
The two morpholine rings in Methyl 2,2-dimorpholinoacetate contain secondary amine functionalities, which are nucleophilic and basic, making them key sites for chemical reactions.
The nitrogen atoms in the morpholine rings are nucleophilic and can readily react with electrophiles. N-alkylation can be achieved by reacting Methyl 2,2-dimorpholinoacetate with alkyl halides. This reaction follows an Sₙ2 mechanism, resulting in the formation of a quaternary ammonium (B1175870) salt. Depending on the stoichiometry, mono- or di-alkylation could potentially be achieved. The N-alkylation of morpholine with alcohols has also been reported, often using specific catalysts. researchgate.netresearchgate.net
N-acylation occurs when the compound is treated with acylating agents such as acyl chlorides or acid anhydrides. guidechem.comgoogle.comgoogle.com This reaction forms an N-acylmorpholine derivative, which is an amide. The reaction is typically rapid and is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl).
Table 4: Examples of N-Alkylation and N-Acylation Reactions
| Reagent | Reaction Type | Product (assuming mono-substitution) |
| Methyl Iodide (CH₃I) | N-Alkylation | Methyl 2-(4-methylmorpholinium)-2-morpholinoacetate iodide |
| Benzyl Bromide | N-Alkylation | Methyl 2-(4-benzylmorpholinium)-2-morpholinoacetate bromide |
| Acetyl Chloride | N-Acylation | Methyl 2-(4-acetylmorpholino)-2-morpholinoacetate |
| Acetic Anhydride | N-Acylation | Methyl 2-(4-acetylmorpholino)-2-morpholinoacetate |
The morpholine ring is a saturated heterocycle and therefore does not undergo electrophilic aromatic substitution reactions. The electron density in the ring is localized, and there is no pi system to stabilize the intermediates characteristic of such reactions. Electrophilic attack will preferentially occur at the nucleophilic nitrogen atom, as described in the N-alkylation and N-acylation reactions above.
While electrophilic substitution on the carbon atoms of the morpholine ring is not a typical reaction pathway, reactions involving the α-carbon to the nitrogen can occur under specific conditions, such as the formation of an enamine or related species. However, for a simple electrophilic attack on the ring itself, the reactivity is very low.
Ring-Opening or Degradation Studies under Various Conditions
The stability of the Methyl 2,2-dimorpholinoacetate structure is highly dependent on the pH of its environment. The core of its reactivity lies in the aminal functional group (a carbon atom bonded to two nitrogen atoms), which is known to be susceptible to hydrolysis under acidic conditions.
Studies on analogous cyclic and acyclic aminals have established a general trend: these compounds are typically stable in neutral or basic aqueous media but undergo rapid decomposition in acidic environments. d-nb.inforesearchgate.netnih.gov The degradation of Methyl 2,2-dimorpholinoacetate is not characterized by the opening of the morpholine rings themselves, but rather by the cleavage of the carbon-nitrogen bonds of the central aminal linkage.
This acid-catalyzed hydrolysis is a reversible equilibrium reaction that yields the constituent carbonyl compound and amines. researchgate.netnih.gov In this case, the degradation products would be methyl glyoxylate (B1226380) and two equivalents of morpholine. The rate of this hydrolysis is profoundly influenced by pH, with studies on similar aminals showing a dramatic acceleration in decomposition as the acidity of the medium increases. d-nb.infonih.gov For instance, kinetic analyses have demonstrated a nearly tenfold increase in the rate of hydrolysis for each unit decrease in pH, particularly in the range of pH 4 to 2. d-nb.infonih.gov
Table 1: Representative pH-Dependent Hydrolysis of a Cyclic Aminal Analog This table illustrates the general effect of pH on aminal stability, based on data from analogous compounds. The values are representative and not specific to Methyl 2,2-dimorpholinoacetate.
| pH Value | Hydrolysis after 1 hour (%) | Half-life (t½) | Pseudo-first-order rate constant (k₂) (s⁻¹) |
| 7.0 | < 1% | Very Long | Not significant |
| 6.0 | < 5% | > 24 hours | Very Low |
| 5.0 | ~15% | Several hours | Low |
| 4.0 | ~20% | ~ 1-2 hours | Moderate |
| 3.0 | > 50% | ~ 15-20 minutes | High |
| 2.0 | ~100% | < 3 minutes | Very High |
This pH sensitivity underscores the necessity of maintaining neutral or basic conditions during the synthesis, purification, and storage of Methyl 2,2-dimorpholinoacetate to prevent its degradation. nih.gov
Reactions at the Alpha-Carbon of the Acetate (B1210297) Backbone
The alpha-carbon of Methyl 2,2-dimorpholinoacetate—the carbon atom bonded to the two morpholine rings and the ester group—possesses an acidic proton. The acidity of hydrogens alpha to a carbonyl group is a well-established phenomenon, with typical pKa values for esters being around 23-25. libretexts.orgpressbooks.pub The presence of two electronegative nitrogen atoms attached to this same carbon is expected to further increase the acidity of this alpha-proton through an inductive stabilizing effect on the resulting conjugate base. libretexts.orgwikipedia.org This enhanced acidity allows for the generation of a carbanion at this position, opening pathways for various synthetic transformations.
Treatment of Methyl 2,2-dimorpholinoacetate with a strong, non-nucleophilic base (such as lithium diisopropylamide, LDA) would lead to the deprotonation of the alpha-carbon. This generates a reactive intermediate known as an enolate. This enolate is stabilized by two key factors:
Resonance: The negative charge is delocalized onto the electronegative oxygen atom of the adjacent ester carbonyl group. libretexts.orgpressbooks.pub
Inductive Effect: The two nitrogen atoms of the morpholine rings help to withdraw electron density, further stabilizing the negative charge on the alpha-carbon. wikipedia.orgegyankosh.ac.in
Due to its negative charge, this enolate is a potent nucleophile and is expected to react readily with a wide range of electrophiles. egyankosh.ac.in For example, in the presence of an alkyl halide (e.g., methyl iodide or benzyl bromide), the enolate would attack the electrophilic carbon of the halide in an SN2 reaction, resulting in the formation of a new carbon-carbon bond and yielding an α-alkylated product.
The nucleophilic enolate derived from Methyl 2,2-dimorpholinoacetate can participate in classic carbon-carbon bond-forming reactions.
Aldol-Type Reactions: As a strong nucleophile, the enolate can add to the electrophilic carbonyl carbon of aldehydes or ketones. wikipedia.orgkhanacademy.org This reaction, analogous to the well-known Aldol addition, would form a β-hydroxy ester derivative. quora.comyoutube.com The initial product would be a tetrahedral alkoxide intermediate, which upon protonation during workup, yields the final alcohol product. This provides a direct route to constructing more complex molecular frameworks.
Knoevenagel-Type Condensations: The Knoevenagel condensation typically involves the reaction of a compound with a highly acidic alpha-proton (an "active methylene" compound) with an aldehyde or ketone, catalyzed by a weak base. study.comthermofisher.com While Methyl 2,2-dimorpholinoacetate is not a traditional active methylene (B1212753) compound, its enolate, formed with a strong base, can react in a similar manner. The enolate can attack an aldehyde or ketone, leading to a condensation product. tandfonline.com The reaction would proceed via a nucleophilic addition, similar to the first step of the Knoevenagel reaction, to yield an adduct. study.com
Detailed Mechanistic Investigations of Methyl 2,2-dimorpholinoacetate Reactions
While specific mechanistic studies on Methyl 2,2-dimorpholinoacetate are not widely available, its reactivity can be reliably predicted based on the well-understood mechanisms of its constituent functional groups.
The most-studied reaction of aminals is their acid-catalyzed hydrolysis. Kinetic investigations on analogous compounds show that the reaction is typically first-order with respect to the aminal and is also dependent on the concentration of H⁺. nih.govrsc.org
The mechanism for hydrolysis is believed to proceed through several steps:
Protonation: A rapid and reversible protonation of one of the morpholine nitrogen atoms by an acid catalyst (H₃O⁺). youtube.comchemistrysteps.com
C-N Bond Cleavage (Rate-Determining Step): The protonated intermediate undergoes cleavage of the carbon-nitrogen bond. This step is the slowest in the sequence and is therefore the rate-determining step. nih.govresearchgate.net This cleavage is facilitated by the electron-donating ability of the second nitrogen atom, leading to the formation of a resonance-stabilized iminium cation and the release of the first morpholine molecule.
Hydration: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion, forming a protonated hemiaminal (or carbinolamine). masterorganicchemistry.combyjus.com
Deprotonation and Further Breakdown: A series of rapid proton transfers and subsequent elimination of the second morpholine molecule leads to the formation of the final product, methyl glyoxylate. chemistrysteps.com
For reactions involving the alpha-carbon, the rate-determining step would be the initial deprotonation to form the enolate. The rate of this step is dependent on the strength of the base, the solvent, and the temperature.
Several key reactive intermediates can be postulated in the reactions of Methyl 2,2-dimorpholinoacetate.
Table 2: Key Intermediates in the Reactions of Methyl 2,2-dimorpholinoacetate
| Reaction Type | Key Intermediate(s) | Structural Features and Role |
| Acid-Catalyzed Hydrolysis | Protonated Aminal | One morpholine nitrogen carries a positive charge, weakening the adjacent C-N bond and priming it for cleavage. |
| Iminium Cation | A resonance-stabilized cation with a C=N double bond. It is a key electrophilic species that is subsequently attacked by water. chemistrysteps.combyjus.com | |
| Hemiaminal (Carbinolamine) | A tetrahedral intermediate with one hydroxyl group, one morpholine group, and the methyl ester group attached to the central carbon. It is unstable and rapidly decomposes. youtube.com | |
| Base-Mediated C-C Coupling | Enolate Anion | A nucleophilic species where the negative charge is delocalized between the alpha-carbon and the carbonyl oxygen. It is the key intermediate for all alpha-carbon functionalization. wikipedia.orgegyankosh.ac.in |
These intermediates, while transient, are central to understanding the chemical transformations of Methyl 2,2-dimorpholinoacetate. Their formation dictates the reaction pathways and the structure of the final products.
Potential Applications of Methyl 2,2 Dimorpholinoacetate in Advanced Organic Chemistry
Role as a Key Building Block in Multi-Step Organic Syntheses
The unique structure of Methyl 2,2-dimorpholinoacetate, which combines a reactive ester group with two tertiary amine functionalities, suggests its potential as a versatile building block in the synthesis of more complex molecules. However, a thorough review of available literature did not yield specific examples of its use in this capacity.
Precursor for Complex Heterocyclic Compounds
In theory, the presence of the two morpholine (B109124) nitrogen atoms and the ester functionality could allow Methyl 2,2-dimorpholinoacetate to serve as a scaffold for the construction of novel heterocyclic systems. The nitrogen atoms could participate in cyclization reactions, while the ester group could be modified to introduce additional functional groups or ring systems. However, no published studies were identified that demonstrate the use of Methyl 2,2-dimorpholinoacetate as a direct precursor for the synthesis of complex heterocyclic compounds.
Intermediate for the Construction of Natural Product Analogs
The synthesis of analogs of natural products is a crucial area of medicinal chemistry, often requiring unique starting materials to build molecular complexity. While the morpholine moiety is present in some bioactive molecules, no research has been found that documents the incorporation of Methyl 2,2-dimorpholinoacetate as an intermediate in the synthesis of natural product analogs. Its potential in this area remains purely speculative and would require significant future research to validate.
Investigation as a Ligand or Organocatalyst Component
The nitrogen and oxygen atoms within the morpholine rings of Methyl 2,2-dimorpholinoacetate possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests the compound could be investigated as a ligand in coordination chemistry or as a component in organocatalysis.
Coordination Chemistry with Transition Metals
The dimorpholino structure could potentially act as a bidentate or even a tetradentate ligand, coordinating to transition metals through its nitrogen and/or oxygen atoms. The resulting metal complexes could exhibit interesting catalytic or material properties. Nevertheless, there is a lack of published research on the coordination chemistry of Methyl 2,2-dimorpholinoacetate with any transition metals.
Exploration of Chiral Derivatives in Asymmetric Catalysis
The development of chiral ligands is of paramount importance in asymmetric catalysis for the synthesis of enantiomerically pure compounds. While it is conceivable to synthesize chiral derivatives of Methyl 2,2-dimorpholinoacetate, for instance, by using chiral morpholine precursors, no studies have been found that explore this possibility or their application in asymmetric catalysis.
Future Directions and Emerging Research Avenues for Methyl 2,2 Dimorpholinoacetate
Exploration of Uncharted Reactivity and Novel Transformations
The chemical reactivity of Methyl 2,2-dimorpholinoacetate remains largely unexplored. Its structure, which can be described as a derivative of a geminal-diamine or an aminal of a glyoxylic acid ester, suggests several avenues for investigation. Future research could focus on the stability of the carbon-nitrogen bonds and the reactivity of the ester group.
A primary research goal would be to systematically investigate the compound's behavior under various reaction conditions. This could include hydrolysis, reduction, oxidation, and reactions with various electrophiles and nucleophiles. The presence of two morpholine (B109124) moieties could impart interesting electronic and steric effects, potentially leading to novel chemical transformations.
For instance, the reaction of Methyl 2,2-dimorpholinoacetate with strong acids could lead to the formation of a stabilized carbocation, which could then be trapped by various nucleophiles. This could open up pathways to new classes of compounds. The following table illustrates a potential research matrix for exploring such reactivity.
| Reaction Type | Reagents and Conditions | Hypothesized Product Class | Potential Significance |
| Acid-catalyzed Hydrolysis | HCl (aq), heat | Dimorpholinoacetic acid | Access to the corresponding carboxylic acid |
| Reduction of Ester | LiAlH4 in THF | 2,2-dimorpholinoethanol | Formation of a novel amino alcohol |
| Reaction with Grignard Reagents | RMgX in ether | Tertiary alcohols with dimorpholino substitution | Synthesis of complex molecules |
| Thermal Decomposition | High temperature, inert atmosphere | Elimination or rearrangement products | Understanding of thermal stability and reaction mechanisms |
Further research could also explore the possibility of using Methyl 2,2-dimorpholinoacetate as a building block in multicomponent reactions or as a ligand for metal catalysts.
Development of More Efficient and Sustainable Synthetic Methodologies
The development of green and efficient synthetic routes to Methyl 2,2-dimorpholinoacetate is a crucial area for future research. Current synthetic methods are not widely reported, and there is a significant opportunity to apply the principles of green chemistry to its production. This would involve the use of non-toxic solvents, renewable starting materials, and catalytic methods to minimize waste.
Future research could focus on developing a one-pot synthesis from readily available starting materials such as methyl glyoxylate (B1226380) and morpholine. The use of microwave-assisted synthesis or flow chemistry could also be explored to improve reaction times and yields. A comparative analysis of different synthetic routes could be conducted, as outlined in the hypothetical table below.
| Synthetic Approach | Key Features | Potential Advantages | Challenges to Overcome |
| Conventional Batch Synthesis | Stepwise reaction and purification | Well-established procedures | High energy consumption, solvent waste |
| Microwave-Assisted Synthesis | Rapid heating | Reduced reaction times, higher yields | Scalability, equipment cost |
| Flow Chemistry | Continuous reaction in a reactor | High throughput, better process control | Initial setup costs, potential for clogging |
| Biocatalytic Synthesis | Use of enzymes | High selectivity, mild reaction conditions | Enzyme stability and cost |
The ultimate goal would be to develop a synthetic methodology that is not only efficient but also environmentally benign and economically viable.
Integration of Machine Learning and AI in Research on Methyl 2,2-dimorpholinoacetate
The application of machine learning (ML) and artificial intelligence (AI) could significantly accelerate research on Methyl 2,2-dimorpholinoacetate. These computational tools can be used to predict the compound's physicochemical properties, spectral data, and potential biological activities.
For example, a machine learning model could be trained on a dataset of known molecules to predict the solubility, melting point, and boiling point of Methyl 2,2-dimorpholinoacetate. Similarly, AI algorithms could be used to predict its NMR and mass spectra, which would be invaluable for its characterization.
Furthermore, ML models could be employed to predict the outcome of chemical reactions, thereby guiding the experimental design for exploring its uncharted reactivity. The following table provides a hypothetical overview of how AI and ML could be integrated into the research workflow.
| Application Area | AI/ML Tool | Predicted Outcome | Impact on Research |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models | Physicochemical properties (e.g., solubility, logP) | Prioritization of experiments, reduced material waste |
| Reaction Prediction | Neural networks, transformer models | Reaction outcomes, optimal conditions | More efficient discovery of new transformations |
| De Novo Design | Generative models | Novel derivatives with desired properties | Accelerated discovery of new functional molecules |
The integration of these in silico methods would represent a paradigm shift in the study of this molecule, enabling a more data-driven and efficient research process.
Collaborative Experimental and Theoretical Research Initiatives
A synergistic approach that combines experimental and theoretical research will be essential for a comprehensive understanding of Methyl 2,2-dimorpholinoacetate. Theoretical calculations, such as those based on density functional theory (DFT), can provide valuable insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms.
For instance, DFT calculations could be used to predict the most stable conformation of the molecule and to calculate its vibrational frequencies, which could then be compared with experimental infrared and Raman spectra. Theoretical calculations could also be used to model the transition states of potential reactions, providing a deeper understanding of the reaction pathways.
A collaborative effort between experimental and theoretical chemists would create a feedback loop where theoretical predictions guide experimental work, and experimental results are used to refine the theoretical models. This integrated approach would lead to a more robust and comprehensive understanding of the chemical nature of Methyl 2,2-dimorpholinoacetate.
Potential in Advanced Functional Materials (e.g., Self-Assembly, Responsive Systems)
The unique structure of Methyl 2,2-dimorpholinoacetate suggests that it could have potential applications in the field of advanced functional materials. The presence of multiple polar functional groups could enable the molecule to participate in non-covalent interactions such as hydrogen bonding, which could lead to self-assembly into ordered supramolecular structures.
Future research could investigate the self-assembly behavior of Methyl 2,2-dimorpholinoacetate and its derivatives in different solvents and on different surfaces. The resulting materials could have interesting properties, such as the ability to form gels or liquid crystals.
Furthermore, the morpholine rings in the molecule contain nitrogen and oxygen atoms that could potentially coordinate to metal ions, suggesting that it could be used as a building block for the synthesis of metal-organic frameworks (MOFs). These materials have a wide range of potential applications, including gas storage, catalysis, and drug delivery. The potential for this compound to be incorporated into stimuli-responsive systems, where a change in the environment (e.g., pH, temperature) triggers a change in the material's properties, is another exciting avenue for future exploration. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
